molecular formula C12H8ClF2NO B1393280 4-(4-Chlorophenoxy)-3,5-difluoroaniline CAS No. 549547-33-3

4-(4-Chlorophenoxy)-3,5-difluoroaniline

Cat. No.: B1393280
CAS No.: 549547-33-3
M. Wt: 255.65 g/mol
InChI Key: TVINDEPPMFUWBQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-3,5-difluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorophenoxy group and two fluorine atoms attached to the benzene ring

Scientific Research Applications

4-(4-Chlorophenoxy)-3,5-difluoroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Future Directions

The future directions for research on “4-(4-Chlorophenoxy)-3,5-difluoroaniline” would likely depend on its potential applications. For instance, pyrazole derivatives, which are structurally similar, have been investigated for their potential use in various fields, including biological, physical-chemical, material science, and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-3,5-difluoroaniline typically involves the following steps:

    Nitration of 4-chlorophenol: 4-Chlorophenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-chloro-2-nitrophenol.

    Reduction of 4-chloro-2-nitrophenol: The nitro group in 4-chloro-2-nitrophenol is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-chloro-2-aminophenol.

    Fluorination: The 4-chloro-2-aminophenol is then subjected to fluorination using a fluorinating agent like sulfur tetrafluoride (SF4) to introduce the fluorine atoms at the 3 and 5 positions, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-3,5-difluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran.

Major Products

    Substitution: Products include derivatives where chlorine or fluorine atoms are replaced by other functional groups.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenoxy)-3,5-difluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(4-chlorophenoxy)-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO/c13-7-1-3-9(4-2-7)17-12-10(14)5-8(16)6-11(12)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVINDEPPMFUWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2F)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681024
Record name 4-(4-Chlorophenoxy)-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549547-33-3
Record name 4-(4-Chlorophenoxy)-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(4-chlorophenoxy)-3,5-difluoronitrobenzene (10.6 g, 37 mmol), toluene (150 ml), H2O (150 ml), iron powder (6.9 g, 124 mmol), and ammonium acetate (9.3 g, 120 mmol) was heated to reflux with stirring for 2-3 hrs. After cooling to room temperature, the reaction mixture was filtered through Celite with thorough washing with H2O and EtOAc. The filtrate was transferred to a separatory funnel and the phases separated. The aqueous phase was further extracted with EtOAc (2×). The combined organic phases were washed with H2O (1×), sat'd NaCl (1×), dried over Na2SO4, and concentrated in vacuo to give 4-(4-chlorophenoxy)-3,5-difluoroaniline (10.8 g, 113%) which was used in the next step without further purification. 1H NMR (CDCl3): δ 3.81 (s, 2H), 6.27 (d, 2H, J=9.2 Hz), 6.85 (d, 2H, J=9.2 Hz), 7.21 (d, 2H, J=9.2 Hz).
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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